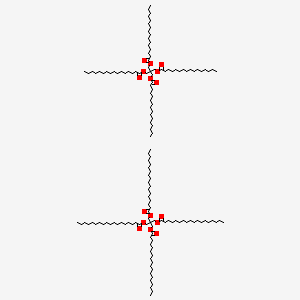![molecular formula C12H16N2O2 B8112985 (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound characterized by its unique structure, which includes a pyridin-2-yloxy group attached to an octahydrocyclopenta[b][1,4]oxazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrocyclopenta[b][1,4]oxazine ring system and the subsequent attachment of the pyridin-2-yloxy group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups or the ring system.
Substitution: The pyridin-2-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of octahydrocyclopenta[b][1,4]oxazine and pyridin-2-yloxy substituted molecules. Examples include:
- (4aS,7R,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine
- (4aS,7R,7aR)-7-(pyridin-4-yloxy)octahydrocyclopenta[b][1,4]oxazine
Uniqueness
The uniqueness of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine lies in its specific stereochemistry and the position of the pyridin-2-yloxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(4aS,7R,7aR)-7-pyridin-2-yloxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-14-11(3-1)16-10-5-4-9-12(10)15-8-7-13-9/h1-3,6,9-10,12-13H,4-5,7-8H2/t9-,10+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHDABULNMSCNP-HOSYDEDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)-](/img/structure/B8112921.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)

![Tris([1,1'-binaphthalene]-2,2'-diamine)](/img/structure/B8112969.png)

![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)
![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)


